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Compound of Interest

Compound Name: 8-Demethyl Ivabradine

Cat. No.: B584899 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of Ivabradine,

focusing on its primary metabolic pathway: the N-demethylation to its active metabolite, 8-
Demethyl Ivabradine (also known as N-desmethylivabradine or S-18982). This document

synthesizes key information on the enzymatic processes, quantitative kinetic parameters, and

detailed experimental protocols relevant to studying this metabolic conversion.

Introduction
Ivabradine is a heart rate-lowering agent that selectively inhibits the I_f_ current in the sinoatrial

node. Its metabolism is a critical determinant of its pharmacokinetic profile and potential for

drug-drug interactions. The primary route of Ivabradine metabolism is oxidation, leading to the

formation of 8-Demethyl Ivabradine. This N-demethylation reaction is almost exclusively

catalyzed by the cytochrome P450 3A4 (CYP3A4) isoenzyme, which is highly expressed in the

human liver and intestine.[1] The resulting metabolite, 8-Demethyl Ivabradine, is

pharmacologically active and circulates in plasma at concentrations approximately 40% of the

parent drug.[1] Understanding the kinetics of this metabolic pathway is crucial for predicting

Ivabradine's clearance, assessing the impact of CYP3A4 inhibitors and inducers, and

developing physiologically-based pharmacokinetic (PBPK) models.
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The following table summarizes the key quantitative parameters for the in vitro metabolism of

Ivabradine to 8-Demethyl Ivabradine in human liver microsomes. This data is essential for

modeling the metabolic clearance of Ivabradine.

Parameter Value System Reference

Primary Enzyme CYP3A4
Human Liver &

Intestine
[1]

Metabolite

8-Demethyl

Ivabradine (N-

desmethylivabradine;

S-18982)

- [1]

Metabolite Activity Active - [1]

Metabolite Exposure ~40% of Ivabradine Human Plasma [1]

Note: Specific in vitro kinetic parameters such as Michaelis-Menten constant (K_m_), maximum

reaction velocity (V_max_), and intrinsic clearance (CL_int_) for the N-demethylation of

Ivabradine in human liver microsomes are essential for robust PBPK modeling. While

numerous PBPK models for Ivabradine exist, the precise in vitro kinetic values used in these

models are not consistently reported in publicly available literature.

Experimental Protocols
This section outlines detailed methodologies for conducting in vitro experiments to study the

metabolism of Ivabradine to 8-Demethyl Ivabradine.

In Vitro Metabolism in Human Liver Microsomes (HLM)
This protocol is designed to determine the rate of formation of 8-Demethyl Ivabradine from

Ivabradine in a human liver microsomal system.

Materials:

Ivabradine

8-Demethyl Ivabradine (as a reference standard)
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Pooled Human Liver Microsomes (HLM)

Potassium Phosphate Buffer (100 mM, pH 7.4)

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-

phosphate dehydrogenase)

Magnesium Chloride (MgCl₂)

Acetonitrile (ACN), ice-cold

Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar but

chromatographically distinct compound)

Purified water

Procedure:

Preparation of Reagents:

Prepare a stock solution of Ivabradine in a suitable solvent (e.g., DMSO or methanol) and

dilute it to the desired concentrations in the incubation buffer. The final concentration of the

organic solvent in the incubation mixture should be kept low (typically <1%) to avoid

inhibiting enzyme activity.

Prepare the NADPH regenerating system according to the manufacturer's instructions.

Thaw the pooled human liver microsomes on ice immediately before use.

Incubation:

In a microcentrifuge tube, combine the following in order:

Potassium Phosphate Buffer (to make up the final volume)

Human Liver Microsomes (final concentration typically 0.2-1.0 mg/mL)

Ivabradine solution (at various concentrations to determine kinetics)
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Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

Incubate at 37°C with gentle shaking.

Time Course Sampling:

At predetermined time points (e.g., 0, 5, 10, 20, 30, and 60 minutes), withdraw an aliquot

of the incubation mixture.

Immediately quench the reaction by adding the aliquot to a tube containing ice-cold

acetonitrile (typically 2-3 volumes) with the internal standard. This will precipitate the

proteins and stop the enzymatic reaction.

Sample Processing:

Vortex the quenched samples vigorously.

Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the

precipitated protein.

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

Analytical Method: LC-MS/MS Quantification
This method allows for the sensitive and specific quantification of Ivabradine and 8-Demethyl
Ivabradine in the in vitro samples.

Instrumentation:

High-Performance Liquid Chromatography (HPLC) system

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

Column: A suitable C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
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Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient: A suitable gradient to separate Ivabradine, 8-Demethyl Ivabradine, and the

internal standard.

Flow Rate: 0.3 - 0.5 mL/min.

Column Temperature: 40°C.

Injection Volume: 5-10 µL.

Mass Spectrometric Conditions (Example):

Ionization Mode: Positive Electrospray Ionization (ESI+).

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions (Precursor Ion > Product Ion):

Ivabradine: To be determined based on instrument optimization.

8-Demethyl Ivabradine: To be determined based on instrument optimization.

Internal Standard: To be determined based on the selected standard.

Optimization: Optimize cone voltage, collision energy, and other MS parameters for each

analyte and the internal standard to achieve maximum sensitivity.

Data Analysis:

Construct a calibration curve using known concentrations of 8-Demethyl Ivabradine and the

internal standard.

Determine the concentration of 8-Demethyl Ivabradine formed in each sample by

interpolating from the calibration curve.
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Plot the concentration of 8-Demethyl Ivabradine formed against time to determine the initial

rate of formation.

To determine the kinetic parameters (K_m_ and V_max_), perform incubations with a range

of Ivabradine concentrations and plot the initial rates of metabolite formation against the

substrate concentration. Fit the data to the Michaelis-Menten equation.

Calculate the intrinsic clearance (CL_int_) as the ratio of V_max_ to K_m_.

Visualizations
The following diagrams illustrate the metabolic pathway of Ivabradine and a typical

experimental workflow for an in vitro metabolism study.

Ivabradine 8-Demethyl Ivabradine
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Caption: Metabolic pathway of Ivabradine to 8-Demethyl Ivabradine.
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1. Preparation

2. Incubation

3. Sampling & Quenching

4. Analysis

5. Data Interpretation
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Caption: Experimental workflow for in vitro metabolism of Ivabradine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Simultaneous Ivabradine Parent-Metabolite PBPK/PD Modelling Using a Bayesian
Estimation Method - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [In Vitro Metabolism of Ivabradine to 8-Demethyl
Ivabradine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b584899#in-vitro-metabolism-of-ivabradine-to-8-
demethyl-ivabradine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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